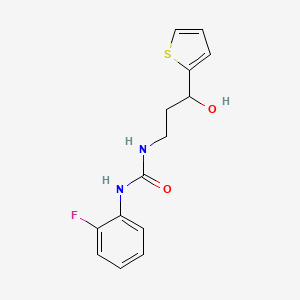

1-(2-Fluorophenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Fluorophenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea, also known as THU, is a synthetic compound that has been widely used in scientific research. It belongs to the class of urea derivatives and has been found to exhibit a variety of biochemical and physiological effects.

科学的研究の応用

Fluorescence in Biochemical Studies

1-(2-Fluorophenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea and its derivatives have applications in fluorescence-based biochemical studies. For instance, the Boranil fluorophore, which shares structural similarities with the compound , has been used in fluorescent dyes and labeling experiments, such as in the labeling of Bovine Serum Albumin (BSA) exhibiting strong luminescence (Frath et al., 2012).

Molecular Imaging Agents

Derivatives of 1-(2-Fluorophenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea can be synthesized and used as molecular imaging agents, particularly in the study of angiogenic processes. Fluorine-18 labeled derivatives have shown potential as Positron Emission Tomography (PET) biomarkers (Ilovich et al., 2008).

Neuropeptide Receptor Antagonists

Urea derivatives, including the compound in focus, are found in the study of neuropeptide receptors. They are synthesized to optimize in vitro potency and tested for their function as neuropeptide Y5 (NPY5) receptor antagonists (Fotsch et al., 2001).

Acetylcholinesterase Inhibitors

These compounds are also involved in the synthesis of acetylcholinesterase inhibitors, playing a significant role in the study of diseases related to the nervous system. The flexibility and substitution patterns in these molecules are critical for their inhibitory activities (Vidaluc et al., 1995).

Solution-Phase Parallel Synthesis

In the field of chemistry, these urea derivatives are used as scavengers in solution-phase parallel synthesis, aiding in the purification and extraction processes of various compounds (Zhang et al., 2003).

Enzyme Inhibition Studies

1-(2-Fluorophenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea derivatives are studied for their potential as enzyme inhibitors, such as in the inhibition of soluble epoxide hydrolase (sEH), which is significant in inflammation and neuropathic pain research (Wan et al., 2019).

Bioisosters in Pharmaceutical Chemistry

The compound and its derivatives serve as bioisosters in pharmaceutical chemistry, creating molecules with similar biological activities but different chemical structures. This is particularly relevant in the synthesis of α-fluoroenamides, which are analogs of ureas (Compain et al., 2012).

Antioxidant Activity

These derivatives are also studied for their antioxidant activities, where they are evaluated against various biochemical assays and molecular docking interaction profiles (Kollu et al., 2021).

特性

IUPAC Name |

1-(2-fluorophenyl)-3-(3-hydroxy-3-thiophen-2-ylpropyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2O2S/c15-10-4-1-2-5-11(10)17-14(19)16-8-7-12(18)13-6-3-9-20-13/h1-6,9,12,18H,7-8H2,(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFFJTHGLWJIWOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NCCC(C2=CC=CS2)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-5-(phenyl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2799800.png)

![2-[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2799801.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate](/img/structure/B2799802.png)

![5-(Benzenesulfonyl)-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}pyrimidin-4-amine](/img/structure/B2799806.png)

![1-({1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)-4-phenylpiperazine](/img/structure/B2799809.png)

![5-((4-fluorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2799810.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B2799814.png)

![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-cyclopentylacetamide](/img/structure/B2799816.png)

![6-Ethoxy-3-(4-fluorophenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2799819.png)

![2-[8-(Ethylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid](/img/structure/B2799820.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2799821.png)